molecular formula C8H12ClN3 B8790561 4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride CAS No. 873551-16-7

4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride

Cat. No.: B8790561
CAS No.: 873551-16-7
M. Wt: 185.65 g/mol
InChI Key: LVZYVJFAYYCWOI-UHFFFAOYSA-N
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Description

4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride is a compound that features both imidazole and tetrahydropyridine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydropyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with tetrahydropyridine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.

    Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or tetrahydropyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.

Scientific Research Applications

4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The tetrahydropyridine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.

    Tetrahydropyridine: A six-membered ring with one nitrogen atom, similar to the tetrahydropyridine moiety in the compound.

    Histidine: An amino acid containing an imidazole ring, which is structurally related to the compound.

Uniqueness

4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride is unique due to the combination of imidazole and tetrahydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like imidazole or tetrahydropyridine alone.

Properties

CAS No.

873551-16-7

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2,(H,10,11);1H

InChI Key

LVZYVJFAYYCWOI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN=CN2.Cl

Origin of Product

United States

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